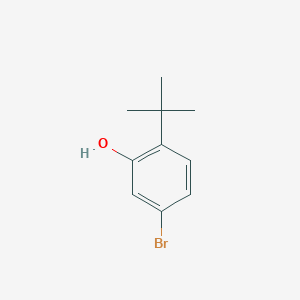

5-Bromo-2-tert-butylphenol

Descripción general

Descripción

5-Bromo-2-tert-butylphenol: is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position on the phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-tert-butylphenol typically involves the bromination of 2-tert-butylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (0°C) to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful addition of bromine to a solution of 2-tert-butylphenol in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like zinc dust in acidic conditions.

Major Products:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of 2-tert-butylphenol.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-2-tert-butylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used as a model compound to investigate the interactions of brominated phenols with enzymes and other biomolecules .

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as a stabilizer or additive in various industrial processes .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with other molecules. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

- 2-Bromo-4-tert-butylphenol

- 4-Bromo-2,6-di-tert-butylphenol

- 2,6-Di-tert-butylphenol

Comparison: 5-Bromo-2-tert-butylphenol is unique due to the specific positioning of the bromine and tert-butyl groups on the phenol ring This positioning influences its chemical reactivity and physical propertiesSimilarly, 4-Bromo-2,6-di-tert-butylphenol has additional tert-butyl groups, which can further alter its properties and uses .

Actividad Biológica

5-Bromo-2-tert-butylphenol (C10H13BrO) is an organic compound notable for its unique phenolic structure, which includes a bromine atom at the 5-position and a tert-butyl group at the 2-position. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.11 g/mol

- CAS Number : 30715-50-5

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Antioxidant Activity

This compound has been identified as a potent antioxidant. Its mechanism involves scavenging free radicals, which can mitigate oxidative stress in biological systems. Comparative studies have shown that derivatives of tert-butylphenol, including this compound, display superior antioxidant properties compared to other phenolic compounds .

3. Enzyme Inhibition

this compound has been investigated for its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential implications in pharmacology .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL, indicating strong antibacterial properties.

Case Study 2: Antioxidant Mechanism

In vitro assays assessed the antioxidant capacity of this compound using DPPH and FRAP methods. The compound exhibited an IC50 value of approximately 45 µg/mL in DPPH assays, showcasing its ability to neutralize free radicals effectively .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity | CYP Inhibition |

|---|---|---|---|---|

| This compound | C10H13BrO | High | Moderate | Yes |

| 4-Bromo-2-chlorophenol | C6H4BrClO | Moderate | Low | No |

| 2-Bromo-4-(tert-butyl)phenol | C10H13BrO | High | Moderate | Yes |

This table illustrates that while some compounds exhibit antimicrobial properties, this compound stands out due to its combined effects on both microbial inhibition and antioxidant activity.

Propiedades

IUPAC Name |

5-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASYFONLONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438236 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30715-50-5 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.